molecular formula C13H28Cl2N2 B1402601 2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride CAS No. 1361113-14-5

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride

Cat. No. B1402601
M. Wt: 283.3 g/mol
InChI Key: WGSGQBFEYCKQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride, also known as 2-PCE, is an organic compound belonging to the piperidine family. It is a white crystalline powder that is soluble in water and has a melting point of 199-200°C. 2-PCE is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments are the focus of

Scientific Research Applications

Crystal Structure Analysis

  • Hydrogen-Bonded Chains in cis-Dichloridoplatinum(II) Complexes : Research on cis-dichlorido complexes with piperidine and amine ligands, including 2-(piperidin-1-yl)ethylamine, emphasizes the role of hydrogen bonding in crystal packing. The studies reveal how the nonpiperidine ligand influences geometry and packing, with N-H...Cl hydrogen bonding forming chains of molecules connected in a head-to-tail fashion (Chi Nguyen Thi Thanh et al., 2014).

Synthesis and Chemical Properties

  • Synthesis of Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines : Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate demonstrates the chemical reactivity of piperidine derivatives in synthesizing complex heterocyclic compounds (E. Paronikyan et al., 2016).

Biological and Medicinal Applications

  • Novel Bioactive Heterocycles : The synthesis of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one reveals potential biological importance due to its structural relation to anti-HIV drug Nevirapine. This study underscores the relevance of piperidine derivatives in developing new therapeutics (N. R. Thimmegowda et al., 2009).

Inorganic Chemistry

  • [2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II) : Investigation into the crystal structure of a zinc complex highlights the coordination chemistry of piperidine derivatives, showing a distorted tetrahedral geometry around the zinc ion. This study contributes to the understanding of metal-ligand interactions in inorganic chemistry (Chenyi Wang et al., 2010).

properties

IUPAC Name

2-(1-cyclohexylpiperidin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.2ClH/c14-9-8-12-5-4-10-15(11-12)13-6-2-1-3-7-13;;/h12-13H,1-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSGQBFEYCKQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 2
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 3
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 4
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 5
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride
Reactant of Route 6
2-(1-Cyclohexyl-piperidin-3-yl)-ethylamine dihydrochloride

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